

# Application Note: HPLC Analysis of TAM558 Intermediate-5 for Purity Assessment

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## Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

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## Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of **TAM558 intermediate-5**, a critical component in the synthesis of the antibody-drug conjugate (ADC) payload TAM558.<sup>[1][2][3]</sup> The described method is precise, accurate, and specific, making it suitable for quality control and in-process monitoring during pharmaceutical manufacturing. The protocol employs a standard C18 column with a gradient elution of acetonitrile and water, coupled with UV detection.

## Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. **TAM558 intermediate-5** (CAS No: 1415659-15-2) is a key precursor in the synthesis of TAM558, a cytotoxic payload molecule used in the development of ADCs.<sup>[1][4][5]</sup> Rigorous analytical oversight is necessary to ensure that process-related impurities and potential degradation products are identified and controlled within acceptable limits.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.<sup>[6][7][8]</sup> This document provides a comprehensive protocol for the analysis of **TAM558 intermediate-5** using RP-HPLC with UV detection, suitable for implementation in a research or quality control laboratory setting.

## Experimental Protocol

### 2.1 Instrumentation and Reagents

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- Chromatography Data System (CDS): OpenLab CDS or equivalent.
- Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5  $\mu$ m particle size.
- Reagents:
  - Acetonitrile (ACN), HPLC grade
  - Water, HPLC grade or Milli-Q
  - Formic Acid (FA), LC-MS grade
  - **TAM558 intermediate-5** Reference Standard (>99.5% purity)

### 2.2 Chromatographic Conditions

The chromatographic parameters are summarized in the table below. A gradient elution is employed to ensure adequate separation of the main peak from potential impurities with varying polarities.<sup>[9][10]</sup>

Parameter	Condition
Mobile Phase A	0.1% Formic Acid (v/v) in Water
Mobile Phase B	0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	5 µL
Detector Wavelength	254 nm
Run Time	25 minutes

### 2.3 Sample and Standard Preparation

- Standard Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of **TAM558 intermediate-5** Reference Standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
- Sample Solution (0.5 mg/mL): Prepare the sample from the synthesis batch using the same procedure as the standard solution.

## Data Presentation and Results

The method was evaluated for specificity, linearity, and precision. A typical chromatogram shows the main peak for **TAM558 intermediate-5** eluting at approximately 9.5 minutes. Purity is determined by the area percent method.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$\leq 2.0$	1.15
Theoretical Plates (N)	$\geq 2000$	12500
Repeatability (%RSD, n=6)	$\leq 1.0\%$	0.45%

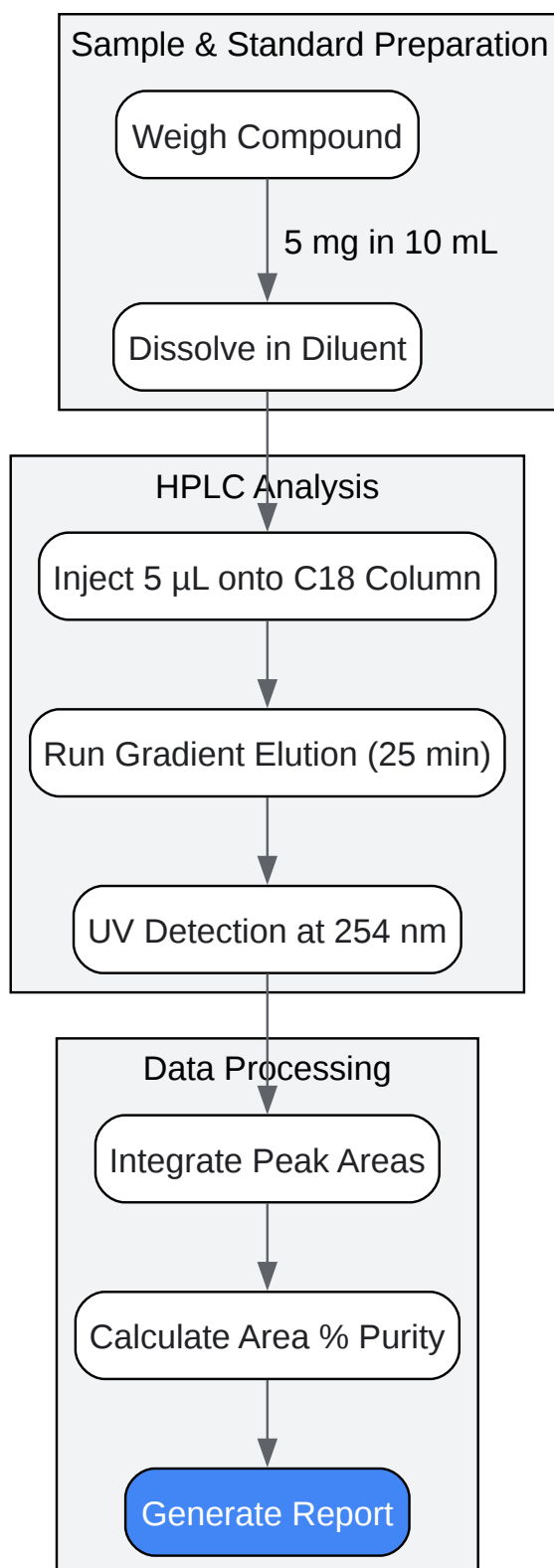
Table 2: Quantitative Analysis of a Representative Batch

Peak ID	Retention Time (min)	Peak Area (mAU*s)	Area %
Impurity 1	7.82	15.6	0.11
TAM558 Int-5	9.51	14150.2	99.72
Impurity 2	11.25	24.1	0.17
Total Purity	99.72%		

## Visualizations

### 4.1 Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of **TAM558 intermediate-5**.

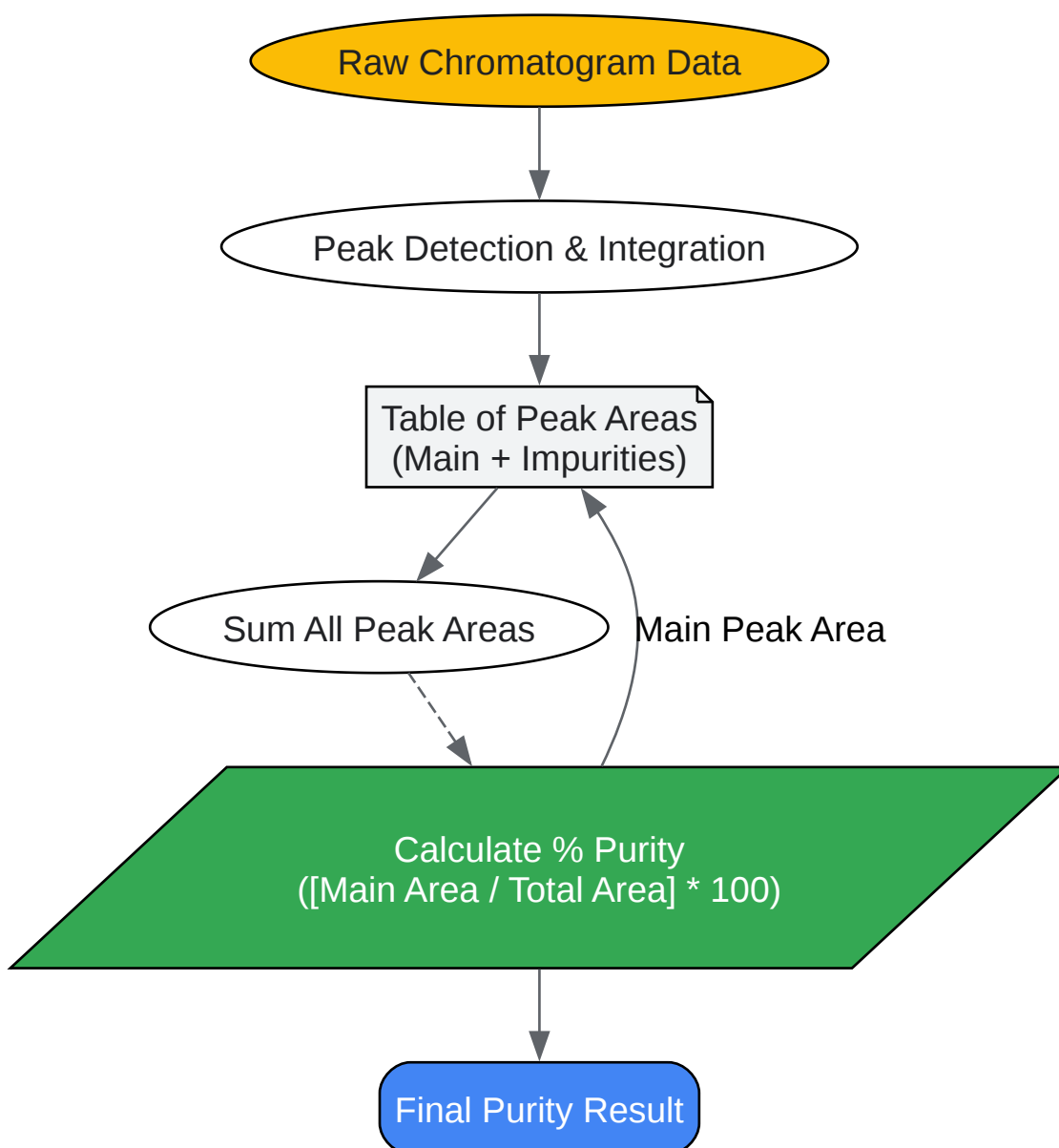


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**Caption:** HPLC analysis workflow for **TAM558 intermediate-5**.

## 4.2 Data Analysis Logic

The diagram below outlines the logical flow for determining the final purity result from the raw chromatographic data.



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**Caption:** Logical flow for purity calculation from HPLC data.

## Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and efficient tool for the purity assessment of **TAM558 intermediate-5**. The method is specific, robust, and provides accurate quantification, making it highly suitable for quality control throughout the drug development and manufacturing process. This protocol serves as a foundational method that can be validated according to ICH guidelines for implementation in a regulated environment.

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